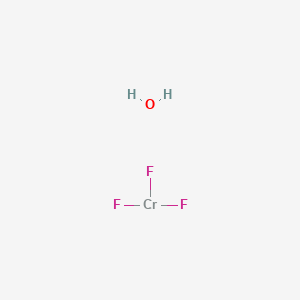

Chromium(III) fluoride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chromium(III) fluoride hydrate, also known as chromium fluoride, is a compound of chromium, fluoride, and water. It is an inorganic compound that has been studied for its various properties and applications. This compound is a white crystalline solid, and has a molecular weight of 152.99 g/mol. This compound has a wide range of applications in scientific research, including its use in the synthesis of various compounds and materials, and its ability to catalyze certain chemical reactions.

Scientific Research Applications

Biological Effects : Chromium chloride, related to Chromium(III) fluoride, has been found to partially restore the structure of the cerebellar cortex in adult male albino rats treated with sodium fluoride, though its protective effect is limited (Ahmed, Kalleny, El Moneim Attia, & Elkateb, 2015).

Chemical Interactions : Neutral Chromium(III) fluoride complexes interact strongly with sodium and lithium cations, leading to hypsochromic spectral shifts and close inter-cation distances (Birk, Magnussen, Piligkos, Weihe, Holten, & Bendix, 2010).

Materials Science : Nanoporous Chromium(III)-based solids display a significant breathing effect, which is advantageous for applications in energy storage, catalysis, and catalytic processes (Serre, Millange, Thouvenot, Nogués, Marsolier, Louër, & Férey, 2002).

Reactivity and Surface Area : High surface area Chromium(III) fluoride materials show high reactivity towards chlorofluorocarbons, making them a promising new class of fluoride materials for fluorocarbon chemistry (Tavčar & Škapin, 2019).

Spectroscopy and Photokinetics : Chromium (III) in oxide and fluoride glasses exhibits inhomogeneously broadened 4T2 fluorescence. This phenomenon is sensitive to site symmetry and involves nonradiative relaxation associated with the CrX6 cluster (Andrews, Lempicki, & McCollum, 1981).

Magnetic Cooling and Quantum Information Processing : Chromium cage complexes and wheels are potential materials for magnetic cooling and quantum information processing (McInnes, Piligkos, Timco, & Winpenny, 2005).

Analytical Chemistry : Fluoride masking has been effective in eliminating iron interference in the determination of chromium in steel, improving the accuracy and reproducibility of the results (Fogg, Soleymanloo, & Burns, 1975).

Safety and Hazards

Chromium(III) fluoride is toxic; inhalation, ingestion or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive and/or toxic gases .

Mechanism of Action

Target of Action

Chromium(III) fluoride hydrate, also known as trifluorochromium hydrate, is an inorganic compound

Mode of Action

The mode of action of this compound is primarily chemical rather than biological. In the anhydrous form, the six coordination sites are occupied by fluoride ligands that bridge to adjacent Cr centres. In the hydrates, some or all of the fluoride ligands are replaced by water .

Biochemical Pathways

It can catalyze the fluorination of chlorocarbons by hf .

Pharmacokinetics

It is known that the compound is sparingly soluble in water .

Result of Action

The primary result of the action of this compound is its ability to catalyze the fluorination of chlorocarbons by HF . This can be useful in certain industrial applications.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For example, the anhydrous form sublimes at 1100–1200 °C . The compound is also more soluble in water in its hydrated form .

properties

IUPAC Name |

trifluorochromium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUXKGJFVWBTKR-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Cr](F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrF3H2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.007 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16671-27-5, 123333-98-2 |

Source

|

| Record name | Chromium fluoride (CrF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16671-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium fluoride (CrF3), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium fluoride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)